Home > Products > Screening Compounds P83688 > 3-Amino-5-phenyl-1,4-benzodiazepin-2-one
3-Amino-5-phenyl-1,4-benzodiazepin-2-one -

3-Amino-5-phenyl-1,4-benzodiazepin-2-one

Catalog Number: EVT-8075576
CAS Number:
Molecular Formula: C15H11N3O
Molecular Weight: 249.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Amino-5-phenyl-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine family, which is known for its diverse pharmacological properties, including anxiolytic, sedative, and muscle relaxant effects. This compound features a phenyl group at the 5-position and an amino group at the 3-position of the benzodiazepine ring, contributing to its biological activity. The molecular formula for this compound is C15H13N3OC_{15}H_{13}N_{3}O with a molecular weight of approximately 251.29 g/mol .

Source and Classification

This compound can be classified as a synthetic organic compound within the broader category of benzodiazepines. It is often studied for its potential therapeutic applications in treating anxiety disorders and other related conditions. The synthesis and characterization of this compound have been documented in various scientific literature and patents, emphasizing its relevance in medicinal chemistry .

Synthesis Analysis

Methods

The synthesis of 3-amino-5-phenyl-1,4-benzodiazepin-2-one can be achieved through several methods:

  1. Cyclization of Aminobenzophenones: A common method involves the cyclization of 2-aminobenzophenones with α-halo-lower alkanoyl halides in the presence of bases such as sodium hydroxide. This reaction leads to the formation of the benzodiazepine structure .
  2. Acylation and Reduction: Another approach includes acylating a 2-amino-benzophenone oxime followed by reduction processes to yield the desired benzodiazepine derivative .
  3. Use of Hydrochloric Acid: Treatment of specific precursors like 2-(N-methylacetoamido)-5-phenyl-3H-benzodiazepine with strong acids can also facilitate the formation of the target compound .

Technical Details

The reactions typically require careful control of temperature and pH to optimize yields and purity. The final product is usually purified through recrystallization or chromatography techniques to achieve high purity levels suitable for pharmacological studies.

Molecular Structure Analysis

Data

The compound has a melting point range that typically lies between 200°C to 220°C depending on purity and specific synthesis methods used . Its solubility profile indicates that it is soluble in organic solvents but has limited solubility in water.

Chemical Reactions Analysis

Reactions

3-Amino-5-phenyl-1,4-benzodiazepin-2-one can participate in various chemical reactions:

  1. Substitution Reactions: The amino group can undergo electrophilic substitution reactions, allowing for further functionalization.
  2. Acylation: The amino group can react with acyl chlorides to form amides, which may enhance its pharmacological properties.
  3. Reduction Reactions: This compound can also be reduced to yield other derivatives with altered biological activity.

Technical Details

These reactions are typically performed under controlled conditions to prevent decomposition or unwanted side reactions. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

Mechanism of Action

The mechanism of action for 3-amino-5-phenyl-1,4-benzodiazepin-2-one primarily involves modulation of neurotransmitter systems in the brain, particularly those involving gamma-aminobutyric acid (GABA). Benzodiazepines enhance GABA's inhibitory effects by binding to specific sites on GABA receptors, leading to increased neuronal inhibition and resulting in anxiolytic and sedative effects.

Process

Upon binding to GABA receptors, this compound facilitates the opening of chloride channels, resulting in hyperpolarization of neurons. This mechanism contributes to its calming effects on the central nervous system .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to light yellow powder.
  • Purity: High-performance liquid chromatography analysis often shows purity levels greater than 98% .

Chemical Properties

  • Molecular Formula: C15H13N3OC_{15}H_{13}N_{3}O
  • Molecular Weight: Approximately 251.29 g/mol.

These properties make it suitable for various applications in pharmaceutical research.

Applications

3-Amino-5-phenyl-1,4-benzodiazepin-2-one has significant applications in scientific research, particularly within medicinal chemistry:

  1. Pharmaceutical Development: It serves as a lead compound for developing new anxiolytic medications.
  2. Biological Studies: Its interaction with GABA receptors makes it valuable for studying neurotransmitter systems and their role in anxiety disorders.
  3. Synthetic Chemistry: The compound is often used as a starting material or intermediate in synthesizing more complex benzodiazepine derivatives with enhanced pharmacological profiles.
Synthetic Methodologies and Reaction Optimization

Novel Pathways for 1,4-Benzodiazepine Scaffold Construction

Traditional benzodiazepine syntheses often rely on linear approaches involving 2-aminobenzophenones or anthranilic acid derivatives condensed with α-amino acids. While effective, these methods suffer from limited functional group tolerance, multi-step sequences, and moderate yields. Recent breakthroughs address these limitations through transition-metal-catalyzed cyclizations and ring-expansion tactics.

A landmark advancement employs CuI/N,N-dimethylglycine (DMGC)-catalyzed intramolecular C–N coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides (e.g., 6a–d). This reaction proceeds under mild conditions (1,4-dioxane, reflux, 3h) to furnish azetidine-fused 1,4-benzodiazepines (7a–d) in near-quantitative yields (91–98%). The reaction’s success hinges on the chelating ability of DMGC, which facilitates oxidative addition and reductive elimination at the copper center while preserving sensitive aryl chloride substituents [4].

Table 1: Synthesis of Azetidine-Fused 1,4-Benzodiazepines via Cu-Catalyzed C–N Coupling

SubstrateR1R2ProductYield (%)
6aHMe7a98
6b4-ClMe7b95
6c4-MeMe7c91
6d4-ClPh7d96

Subsequent azetidine ring-opening transforms these intermediates into functionalized 1,4-benzodiazepines. Quaternization of 7 with methyl triflate generates azetidinium salts (8), which undergo regioselective nucleophilic attack at C3. Diverse nucleophiles (NaN₃, KCN, PhSNa) open the strained ring in high yields (78–99%), affording 3-substituted derivatives like 9da (azidoethyl) and 9dc (phenylthioethyl). X-ray crystallography confirms exclusive formation of seven-membered rings due to steric preference for methylene over methine attack [4].

Complementing this, Ugi-deprotection-cyclization (UDC) multicomponent reactions (MCRs) enable rapid scaffold diversification. Methyl anthranilate (1) or aminophenylketones (7) react with isocyanides (2), Boc-glycinal (3), and carboxylic acids (4) via Ugi-4CR. After deprotection, cyclization yields novel 1,4-benzodiazepin-2-ones (6a–f, 9a–h). Microwave irradiation accelerates Ugi steps from 48h to 30min, improving yields (e.g., 9e–g: 22–25% vs. 13% without optimization) [1].

Catalytic Asymmetric Synthesis of Chiral 3-Amino Derivatives

The C3-amino group in 3-Amino-5-phenyl-1,4-benzodiazepin-2-one creates a stereogenic center, rendering enantioselective synthesis essential for accessing optically pure analogs. While classical resolutions exist, catalytic asymmetric methodologies are emerging as more efficient routes. Key strategies include:

  • Chiral Auxiliary-Mediated Cyclizations: N-protected L-amino acids (e.g., Boc-phenylglycine) serve as chiral building blocks in Ugi-4CR. Subsequent diastereoselective ring closure yields 3-amino benzodiazepines with >90% de. However, auxiliary removal remains a limitation [1].
  • Transition-Metal Catalysis: Pd(0)-BINAP complexes catalyze intramolecular aminations of α-aminoketone precursors, yielding 3-substituted benzodiazepines with 80–85% ee. Further optimization of ligand architecture (e.g., PHOX ligands) is needed to improve enantiocontrol [4].
  • Organocatalytic Desymmetrization: Preliminary data show that cinchona alkaloids (e.g., quinidine) catalyze the kinetic resolution of racemic azetidinium salts (8) during nucleophilic ring-opening, providing enantioenriched 9 (up to 75% ee). This nascent approach holds promise for modular chirality transfer [4].

Despite progress, achieving >95% ee in catalytic asymmetric synthesis remains a challenge, highlighting the need for novel chiral catalysts tailored to the sterically congested diazepine ring.

Solid-Phase Synthesis for High-Throughput Library Generation

Solid-phase synthesis (SPS) accelerates the production of 3-amino-1,4-benzodiazepine libraries for drug screening. Two dominant strategies exploit the scaffold’s reactivity:

  • Rink Amide Resin-Bound Anthranilates: Immobilized methyl anthranilate undergoes Ugi-4CR with isocyanides, aldehydes (Boc-glycinal), and carboxylic acids. TFA-mediated deprotection/cyclization releases 1,4-benzodiazepine-6-ones directly into solution. This method enables "catch-and-release" purification, yielding 41–78 compounds per week with purities >85% (HPLC) [1].
  • Wang Resin-Linked Azetidine Carboxamides: Resin-attached analogs of 6 undergo on-bead Cu-catalyzed C–N coupling. Cleavage with HF/pyridine liberates azeto-benzodiazepines (7), which can be further functionalized in solution. Though step-efficient, scale-up is hampered by moderate resin loading (0.8–1.2 mmol/g) [4].

Table 2: Solid-Phase Synthesis of 1,4-Benzodiazepine Analogs

StrategyBuilding BlockKey ReactionNumber of AnalogsPurity Range
Rink Amide AnthranilateMethyl anthranilateUgi-4CR/UDC40–8085–95%
Wang AzetidineAzetidine-2-carboxamideCu-Catalyzed C–N Coupling20–5075–90%

Critical to success is orthogonal protection: Boc groups withstand resin cleavage conditions (TFA/DCM), while acid-labile trityl linkers enable mild product detachment. Future directions include DNA-encoded libraries and automated fractional purification.

Green Chemistry Approaches in Benzodiazepine Functionalization

Conventional benzodiazepine syntheses often employ toxic solvents (DCM, DMF) and stoichiometric corrosive reagents (TFA, AlCl₃). Recent green chemistry innovations focus on:

  • Solvent Replacement: Cyclopentyl methyl ether (CPME) substitutes DCM in Ugi-4CR and ring-opening steps, reducing toxicity while maintaining yields (e.g., 9db yield: 76% in CPME vs. 78% in DMF) [4].
  • Catalytic Waste Reduction: CuI/DMGC operates at 5 mol% loading in C–N couplings, avoiding stoichiometric silver or phosphine additives. Similarly, microwave-assisted Ugi reactions reduce energy use by >80% compared to conventional heating [1] [4].
  • Atom-Economical Ring-Opening: Azetidinium salts (8) react with sodium azide under water as co-solvent (DMF:H₂O 9:1), cutting organic solvent volume by 50% without yield compromise. This approach exemplifies step-redesign for sustainability [4].
  • Biocatalytic Modifications: Immobilized lipases (e.g., CAL-B) selectively acylate the C3-amino group of 3-amino-5-phenyl-1,4-benzodiazepin-2-one in aqueous buffer, enabling solvent-free N-functionalization (65–92% yield). This replaces traditional Schotten-Baumann acylation [1].

These strategies collectively reduce E-factors by 3–5×, aligning benzodiazepine synthesis with green chemistry principles.

Properties

Product Name

3-Amino-5-phenyl-1,4-benzodiazepin-2-one

IUPAC Name

3-amino-5-phenyl-1,4-benzodiazepin-2-one

Molecular Formula

C15H11N3O

Molecular Weight

249.27 g/mol

InChI

InChI=1S/C15H11N3O/c16-14-15(19)17-12-9-5-4-8-11(12)13(18-14)10-6-2-1-3-7-10/h1-9H,(H2,16,17,18,19)

InChI Key

DHFJIKIXEQKITR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=NC(=O)C(=N2)N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=NC(=O)C(=N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.